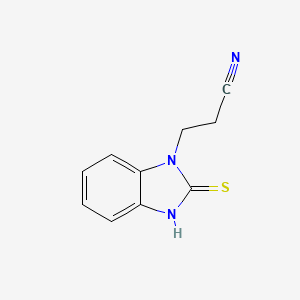
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile is an organic compound that features a benzimidazole ring substituted with a mercapto group and a propionitrile group. Compounds containing benzimidazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide.
Attachment of Propionitrile Group: The propionitrile group can be attached through nucleophilic substitution reactions involving suitable alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.
Medicine: Possible therapeutic applications due to the biological activity of benzimidazole derivatives.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action for compounds like 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile often involves interaction with biological molecules through the mercapto group, which can form covalent bonds with thiol groups in proteins. The benzimidazole ring may interact with nucleic acids or enzymes, affecting their function.
相似化合物的比较
Similar Compounds
2-Mercapto-benzimidazole: Lacks the propionitrile group.
3-(2-Mercapto-benzimidazol-1-yl)-propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile is unique due to the combination of the mercapto group and the propionitrile group, which may confer specific reactivity and biological activity not seen in similar compounds.
生物活性
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile, with CAS number 56172-24-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole ring, a mercapto group, and a propionitrile moiety, which together may confer unique interactions with biological targets.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Ring : The benzimidazole is synthesized from o-phenylenediamine and carboxylic acid derivatives.
- Introduction of the Mercapto Group : This is achieved through thiolation reactions using thiourea or hydrogen sulfide.
- Attachment of the Propionitrile Group : Nucleophilic substitution reactions are used to attach the propionitrile moiety.
These synthetic routes can be optimized for yield and purity through controlled conditions and catalysts .
The biological activity of this compound is thought to arise from its ability to interact with various biological macromolecules:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially modifying their function.
- Interaction with Nucleic Acids : The benzimidazole moiety may interact with nucleic acids, influencing processes such as replication and transcription.
This dual mechanism suggests that the compound could have applications in targeting enzymes or receptors involved in disease pathways .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing benzimidazole derivatives possess antimicrobial properties, which may extend to this compound .
- Anticancer Potential : The structural features suggest potential activity against various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
Comparative Biological Activity
To better understand its efficacy, it is useful to compare this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercapto-benzimidazole | Mercapto group only | Antimicrobial |
| 3-(2-Mercapto-benzimidazol-1-yl)-propionic acid | Contains carboxylic acid instead of nitrile | Anticancer, potential enzyme inhibitor |
| 3-(2-Amino-benzimidazol-1-yl)-propionitrile | Amino group instead of mercapto | Anticancer |
Case Studies
Recent studies have explored the biological activity of related compounds and their mechanisms:
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of benzimidazole derivatives against bacterial strains, suggesting that structural modifications could enhance their potency .
- Anticancer Research : In vitro studies indicated that certain benzimidazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways .
属性
IUPAC Name |
3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDPCQYRGYIUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














